molecular formula C16H21ClN2O2 B6700477 N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide

N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide

Cat. No.: B6700477
M. Wt: 308.80 g/mol
InChI Key: KUIBCRJAYQHYST-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-2-methylbenzoyl group and a propanamide group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-3-15(20)18-12-6-5-9-19(10-12)16(21)13-7-4-8-14(17)11(13)2/h4,7-8,12H,3,5-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIBCRJAYQHYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide typically involves the acylation of piperidine derivatives with 3-chloro-2-methylbenzoyl chloride, followed by the introduction of the propanamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(3-chloro-2-methylbenzoyl)piperidin-3-yl]propanamide can be compared with other piperidine derivatives, such as:

    N-[1-(3-chloro-4-methylbenzoyl)piperidin-4-yl]propanamide: Similar structure but with different substitution patterns, leading to variations in biological activity.

    N-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]acetamide: Differing in the acyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and make it a valuable compound for research and development in various fields.

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